(3-Iodo-5-methylphenyl)(methyl)sulfane
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Overview
Description
(3-Iodo-5-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H9IS It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-5-methylphenyl)(methyl)sulfane typically involves the iodination of 5-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfur-containing group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or organometallic derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated compounds or reduced sulfur derivatives.
Scientific Research Applications
(3-Iodo-5-methylphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the sulfur-containing group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of target proteins or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Iodo-5-methoxyphenyl)(methyl)sulfane
- (3-Iodo-2-methylphenyl)(methyl)sulfane
Comparison
(3-Iodo-5-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9IS |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-iodo-3-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
InChI Key |
OITICGWJTGZNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)SC |
Origin of Product |
United States |
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